molecular formula C20H24N2O3S B2952555 N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-40-1

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2952555
CAS No.: 941904-40-1
M. Wt: 372.48
InChI Key: NXNOXGRYTOQRQU-UHFFFAOYSA-N
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Description

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of new drugs. This compound is characterized by the presence of a phenyl group, a tosyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticonvulsant properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide typically involves the alkylation of piperidine derivatives with phenyl and tosyl groupsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide is unique due to its specific combination of phenyl, tosyl, and piperidine groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNOXGRYTOQRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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